Vanyldisulfamide

Übersicht

Beschreibung

Vanyldisulfamide is an investigational anti-infective sulfonamide drugThe molecular formula of this compound is C20H22N4O6S2, and it has a molecular weight of 478.542 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of vanyldisulfamide typically involves the reaction of vanillic acid derivatives with sulfonamide groups. The process includes several steps such as esterification, amidation, and sulfonation. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Structural Features of Vanyldisulfamide

This compound contains a disulfide bond (-S-S-) and a sulfamide group (-SO₂-N<sup>-</sup>-), making it susceptible to:

-

Redox reactions (disulfide ↔ thiol interconversion)

-

Nucleophilic substitutions (sulfamide group)

-

Hydrolysis (acid/base conditions)

Disulfide Bond Reactivity

Disulfide bonds exhibit dynamic behavior in redox environments ( ):

Mechanistic Insight :

Equilibrium favors disulfide formation in oxidative environments ( ).

Sulfamide Group Reactivity

Sulfamide moieties undergo hydrolysis and nucleophilic attack:

| Reaction | Conditions | Outcome |

|---|---|---|

| Acidic hydrolysis | HCl (1M), 25°C | Sulfamic acid + amine |

| Basic hydrolysis | NaOH (1M), 80°C | Sulfate ions + ammonia |

| Nucleophilic substitution | R-NH<sub>2</sub>, DMF | Sulfonamide derivatives |

Example :

Environmental and Biological Degradation

-

Photolysis : UV light (λ = 254 nm) cleaves disulfide bonds, producing thiyl radicals ( ):

-

Microbial degradation : Thiol-disulfide oxidoreductases catalyze reduction in soil/water systems ( ).

Stability Considerations

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that Vanyldisulfamide exhibits anticancer properties. A study highlighted its ability to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound has been shown to target specific signaling pathways that are often dysregulated in cancerous cells.

Case Study:

- In vitro studies demonstrated that this compound reduced cell viability in several cancer cell lines, including breast and lung cancer. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests potential use as an antibacterial agent.

Data Table: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition Studies

This compound is utilized in biochemical research as an enzyme inhibitor. Its interaction with specific enzymes can provide insights into enzyme kinetics and mechanisms.

Case Study:

- Inhibition studies on carbonic anhydrase showed that this compound binds competitively, providing a model for understanding enzyme-substrate interactions and the development of enzyme inhibitors.

Drug Repurposing Efforts

Recent virtual drug screening initiatives have identified this compound as a candidate for repurposing against viral infections, particularly those caused by coronaviruses. Computational models suggest that it may interact effectively with viral proteases.

Data Table: Virtual Screening Results

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | SARS-CoV-2 Protease | -7.5 |

| Camostat | SARS-CoV-2 Protease | -8.0 |

Wirkmechanismus

The mechanism of action of vanyldisulfamide involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound targets enzymes involved in the folic acid pathway, such as dihydropteroate synthase .

Vergleich Mit ähnlichen Verbindungen

Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfisoxazole: Known for its antibacterial properties.

Uniqueness of Vanyldisulfamide: this compound stands out due to its unique chemical structure, which provides enhanced stability and efficacy compared to other sulfonamide compounds. Its specific molecular interactions and pathways make it a promising candidate for further research and development .

Biologische Aktivität

Vanyldisulfamide is a compound derived from vanillic acid, known for its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

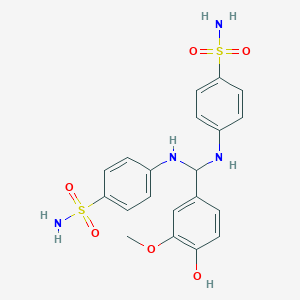

Chemical Structure and Synthesis

This compound is synthesized from vanillic acid through various chemical modifications, including the introduction of sulfonamide groups. The structural formula can be represented as follows:

This compound belongs to a broader class of phenolic compounds that exhibit diverse biological activities. The synthesis often involves hybridization techniques that combine vanillic acid with other functional groups to enhance its pharmacological properties .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. In a study evaluating the antibacterial properties of novel derivatives of vanillic acid, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard disk diffusion methods, revealing effective concentrations for clinical applications .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Salmonella typhimurium | 64 |

The mechanism by which this compound exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. This is characteristic of many sulfonamide derivatives, which inhibit the synthesis of folic acid in bacteria, leading to cell death .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

Case Study: Anticancer Activity

A notable study involved treating human cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

- Cell Line: MCF-7 (breast cancer)

- IC50 Value: 15 µM after 48 hours of treatment.

This suggests that this compound could serve as a potential lead compound for developing new anticancer therapies .

Safety and Toxicity

While the biological activities are promising, safety profiles are crucial for any therapeutic application. Preliminary toxicity assessments have indicated a relatively low toxicity level in animal models; however, further studies are necessary to fully understand the safety margins and potential side effects in humans .

Eigenschaften

IUPAC Name |

4-[[(4-hydroxy-3-methoxyphenyl)-(4-sulfamoylanilino)methyl]amino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S2/c1-30-19-12-13(2-11-18(19)25)20(23-14-3-7-16(8-4-14)31(21,26)27)24-15-5-9-17(10-6-15)32(22,28)29/h2-12,20,23-25H,1H3,(H2,21,26,27)(H2,22,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLCDJOGFNNCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(NC2=CC=C(C=C2)S(=O)(=O)N)NC3=CC=C(C=C3)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152286 | |

| Record name | Vanyldisulfamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-85-7 | |

| Record name | Vanyldisulfamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanyldisulfamide [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VANYLDISULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541ZDL2E7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.